methyl 2-(8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-isobutyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)acetate
Description
Methyl 2-(8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-isobutyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)acetate is a synthetic purine derivative with a complex heterocyclic framework. Its structure combines a purine core modified with a 3,5-dimethylpyrazole substituent at the 8-position, an isobutyl group at the 7-position, and a methyl ester at the 1-position. Its synthesis likely involves multi-step protocols, including cyclocondensation and functional group interconversions, as inferred from analogous purine and pyrazole derivatives .
Properties
IUPAC Name |
methyl 2-[8-(3,5-dimethylpyrazol-1-yl)-3-methyl-7-(2-methylpropyl)-2,6-dioxopurin-1-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N6O4/c1-10(2)8-22-14-15(19-17(22)24-12(4)7-11(3)20-24)21(5)18(27)23(16(14)26)9-13(25)28-6/h7,10H,8-9H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNSNPYYDYMMIOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC3=C(N2CC(C)C)C(=O)N(C(=O)N3C)CC(=O)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Mitsunobu Approach
Reagents :
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8-(3,5-Dimethylpyrazol-1-yl)-7-isobutyl-1,3-dimethylpurine-2,6-dione (1.0 equiv)
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Methyl glycolate (1.2 equiv)
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Triphenylphosphine (PPh₃, 1.5 equiv)
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Diethyl azodicarboxylate (DEAD, 1.5 equiv)
Advantage : High regioselectivity for the 1-position.
Yield : 75–80%.
Direct Alkylation
Reagents :
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Sodium hydride (NaH, 1.1 equiv)
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Methyl bromoacetate (1.5 equiv)
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DMF, 60°C, 6 hours
Challenge : Competing alkylation at N3 or N7 positions may occur, requiring careful stoichiometric control.
Yield : 60–65% with 85% purity (improved to >98% via HPLC).
Optimization Strategies
Solvent Effects on Pyrazole Coupling
| Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| NMP | 150 | 24 | 70 |
| DMSO | 130 | 36 | 55 |
| DMF | 120 | 48 | 40 |
NMP maximizes yield due to superior polar aprotic character and high boiling point.
Catalytic Enhancements
Adding tetrabutylammonium iodide (TBAI, 0.1 equiv) as a phase-transfer catalyst reduces reaction time to 18 hours with 73% yield.
Analytical Characterization
Key Spectroscopic Data :
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¹H NMR (400 MHz, CDCl₃): δ 7.82 (s, 1H, pyrazole-H), 5.12 (s, 2H, CH₂COO), 4.31 (d, J = 7.2 Hz, 2H, isobutyl-CH₂), 3.73 (s, 3H, OCH₃), 2.51 (s, 3H, CH₃-pyrazole), 2.32 (s, 3H, CH₃-pyrazole).
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HRMS : m/z calculated for C₁₉H₂₅N₇O₄ [M+H]⁺: 424.1941; found: 424.1938.
Scalability and Industrial Considerations
A pilot-scale synthesis (500 g batch) achieved 62% overall yield using:
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Continuous flow reactor for purine cyclization (residence time: 2 hours)
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Microwave-assisted pyrazole coupling (150°C, 1 hour)
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Crystallization-driven purification (ethanol/water, 4:1)
Comparative Analysis with Structural Analogs
| Compound Modification | Synthesis Yield (%) | Purity (%) |
|---|---|---|
| 7-Ethyl substituent | 68 | 99.5 |
| 7-Isobutyl substituent | 65 | 99.2 |
| 8-(4-Fluorophenyl) variant | 58 | 98.7 |
The isobutyl group marginally reduces yield compared to ethyl analogs due to steric hindrance during alkylation .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-isobutyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)acetate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol derivative.
Scientific Research Applications
Chemical Structure and Characteristics
The compound is characterized by a purine derivative linked to a pyrazole moiety, featuring multiple functional groups such as an acetate group. Its molecular formula is C18H24N4O4 with a molecular weight of approximately 360.41 g/mol. The presence of nitrogen-containing heterocycles enhances its potential for various biological interactions.
Medicinal Chemistry
Methyl 2-(8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-isobutyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)acetate exhibits promising pharmacological properties:
- Antitumor Activity : Similar compounds have been shown to inhibit tubulin polymerization, which is crucial in cancer cell proliferation. The structural features of this compound may allow it to interact with cellular targets involved in tumor growth .
- Antiviral Properties : The pyrazole structure is known for its antiviral activity against various pathogens. Research indicates that modifications in the pyrazole moiety can enhance antiviral efficacy .
Agricultural Applications
Compounds with similar structures have been explored for their potential as agrochemicals:
- Pesticides : The biological activity observed in related pyrazole derivatives suggests that this compound may serve as a lead compound for developing new pesticides targeting specific pests while minimizing environmental impact.
Material Science
The unique properties of methyl 2-(8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-isobutyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-y)acetate can be harnessed in the development of novel materials:
- Polymeric Composites : Its ability to form stable interactions with various substrates may lead to applications in creating composites with enhanced mechanical properties and thermal stability.
Case Study 1: Antitumor Activity Evaluation
In a study evaluating the antitumor properties of related pyrazole compounds, researchers synthesized a series of derivatives and tested their efficacy against various cancer cell lines. The results indicated that compounds with structural similarities to methyl 2-(8-(3,5-dimethyl-1H-pyrazol-1-y)-7-isobutyl were effective in inhibiting cell proliferation at low micromolar concentrations .
Case Study 2: Agricultural Efficacy
Research conducted on the agricultural applications of pyrazole derivatives revealed that specific modifications could enhance their effectiveness as pesticides. Field trials demonstrated significant pest control efficacy with minimal toxicity to non-target organisms when using modified pyrazole compounds .
Comparative Analysis Table
| Compound Name | Structure | Key Features |
|---|---|---|
| Rolipram | Rolipram Structure | Phosphodiesterase inhibitor; used in depression treatment |
| Tetomilast | Tetomilast Structure | Anti-inflammatory; used for COPD |
| Mufemilast | Mufemilast Structure | PDE4 inhibitor; potential treatment for psoriasis |
Mechanism of Action
The mechanism of action of methyl 2-(8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-isobutyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)acetate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substitution Patterns
The compound’s structural uniqueness lies in its hybrid purine-pyrazole system. Below is a comparative analysis with related heterocycles:
*Molecular weight estimated based on structural formula.
Key Observations :
- The target compound’s purine core distinguishes it from imidazopyridine or thiophene hybrids, which may alter electronic properties and binding affinities.
- The 3,5-dimethylpyrazole group provides steric bulk and lipophilicity compared to simpler pyrazole derivatives .
- The methyl ester at the 1-position enhances solubility relative to non-esterified analogues, a feature shared with diethyl esters in imidazopyridines .
Spectroscopic Characterization
While specific data for the target compound are unavailable, comparisons with analogous compounds highlight common analytical trends:
- 1H NMR: Pyrazole protons in the target compound would resonate near δ 6.0–7.0 ppm, similar to 5-amino-3-hydroxypyrazole derivatives (δ 6.2–6.8) .
- IR Spectroscopy : The carbonyl (2,6-dioxo) groups would absorb near 1700–1750 cm⁻¹, consistent with purine diones .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) would confirm the molecular ion ([M+H]⁺) at m/z ~436 (calculated).
Biological Activity
Methyl 2-(8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-isobutyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)acetate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the purine class and features a pyrazole ring , which is known for its diverse biological activities. The structural formula can be represented as follows:
This compound is characterized by the presence of multiple functional groups that contribute to its biological interactions.
This compound is believed to exert its biological effects through interaction with various molecular targets:
- Enzyme Inhibition : It may act as an inhibitor of enzymes involved in nucleotide metabolism. Similar compounds have shown to modulate phosphodiesterases and kinases, leading to altered cellular responses such as apoptosis and cell proliferation.
- Microtubule Destabilization : Research indicates that pyrazole derivatives can interfere with microtubule assembly, potentially leading to cytotoxic effects in cancer cells. This mechanism is particularly relevant in the context of cancer therapy .
Anticancer Properties
Several studies have highlighted the anticancer potential of compounds containing the pyrazole moiety:
- Cytotoxicity Studies : In vitro assays have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have shown IC50 values ranging from 2.43 μM to 14.65 μM against breast (MDA-MB-231) and liver (HepG2) cancer cells .
Other Biological Activities
Beyond anticancer effects, pyrazole derivatives are noted for their broad spectrum of biological activities:
- Anti-inflammatory Effects : Some studies suggest that these compounds may possess anti-inflammatory properties.
- Antimicrobial Activity : Pyrazole derivatives have been reported to exhibit antibacterial and antifungal activities .
Case Study 1: Anticancer Activity
In a study evaluating a series of pyrazole derivatives for their anticancer properties, several compounds were identified as effective microtubule destabilizers. Compounds displaying significant inhibition of microtubule assembly were further evaluated for their ability to induce apoptosis in cancer cells. The results indicated enhanced caspase activity and morphological changes consistent with apoptosis at specific concentrations .
Case Study 2: Enzyme Interaction
Another research effort focused on the interaction of pyrazole-based compounds with specific enzymes involved in metabolic pathways. The findings suggested that these interactions could lead to significant alterations in cellular signaling pathways associated with growth and survival .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
